molecular formula C26H22Cl3N3O B11479430 [5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11479430
M. Wt: 498.8 g/mol
InChI Key: KFHWYZUAOIYSDM-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of multiple chlorine atoms and a piperazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylhydrazine with 1-methylindole-3-carboxaldehyde, followed by chlorination and subsequent coupling with 3-chlorophenylpiperazine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.

    4-Chlorophenylhydrazine: Used in the synthesis of various indole derivatives.

    3-Chlorophenylpiperazine: Studied for its potential therapeutic applications.

Uniqueness

5-Chloro-3-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1H-indole is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H22Cl3N3O

Molecular Weight

498.8 g/mol

IUPAC Name

[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H22Cl3N3O/c1-30-23-10-9-20(29)16-22(23)24(17-5-7-18(27)8-6-17)25(30)26(33)32-13-11-31(12-14-32)21-4-2-3-19(28)15-21/h2-10,15-16H,11-14H2,1H3

InChI Key

KFHWYZUAOIYSDM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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